molecular formula C11H11ClN2S B3362545 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine CAS No. 1000931-88-3

5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B3362545
CAS No.: 1000931-88-3
M. Wt: 238.74 g/mol
InChI Key: BOZLAARKSJWJEZ-UHFFFAOYSA-N
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Description

5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound that contains a thiazole ring.

Preparation Methods

The synthesis of 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .

Chemical Reactions Analysis

5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols).

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity or interfere with cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with DNA, resulting in anticancer activity .

Comparison with Similar Compounds

5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other thiazole derivatives due to variations in molecular structure and functional groups.

Properties

IUPAC Name

5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-7-3-2-4-8(10(7)12)5-9-6-14-11(13)15-9/h2-4,6H,5H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLAARKSJWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
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5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
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5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
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5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
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5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine
Reactant of Route 6
5-[(2-Chloro-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

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